

NS13001: A Technical Guide for Researchers

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Compound of Interest

Compound Name: NS13001

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An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Profile of a Selective KCa2.2/KCa2.3 Channel Modulator

This technical guide provides a comprehensive overview of **NS13001**, a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium channels KCa2.2 (SK2) and KCa2.3 (SK3). This document is intended for researchers, scientists, and drug development professionals interested in the chemical characteristics, mechanism of action, and experimental applications of this compound.

Chemical Structure and Properties

NS13001 is a small molecule with the chemical formula C₁₇H₁₆ClN₇.^{[1][2]} Its chemical structure is characterized by a purine core with a substituted pyrazole and a chlorophenyl amine group.

Table 1: Chemical and Physical Properties of **NS13001**

Property	Value	Reference
IUPAC Name	N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-9-methylpurin-6-amine	[1][3]
Chemical Formula	C17H16ClN7	[1][2]
Molecular Weight	353.81 g/mol	[1][2]
CAS Number	1063331-94-1	[1][3]
SMILES String	<chem>CN1C=NC2=C(NC3=CC=C(Cl)C=C3)N=C(N4N=C(C)C=C4C)N=C12</chem>	[1]
Appearance	Solid	[3]
Purity	≥98%	[3]
Solubility	DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 0.5 mg/ml, PBS (pH 7.2): 0.3 mg/ml	[3]

Pharmacological Properties

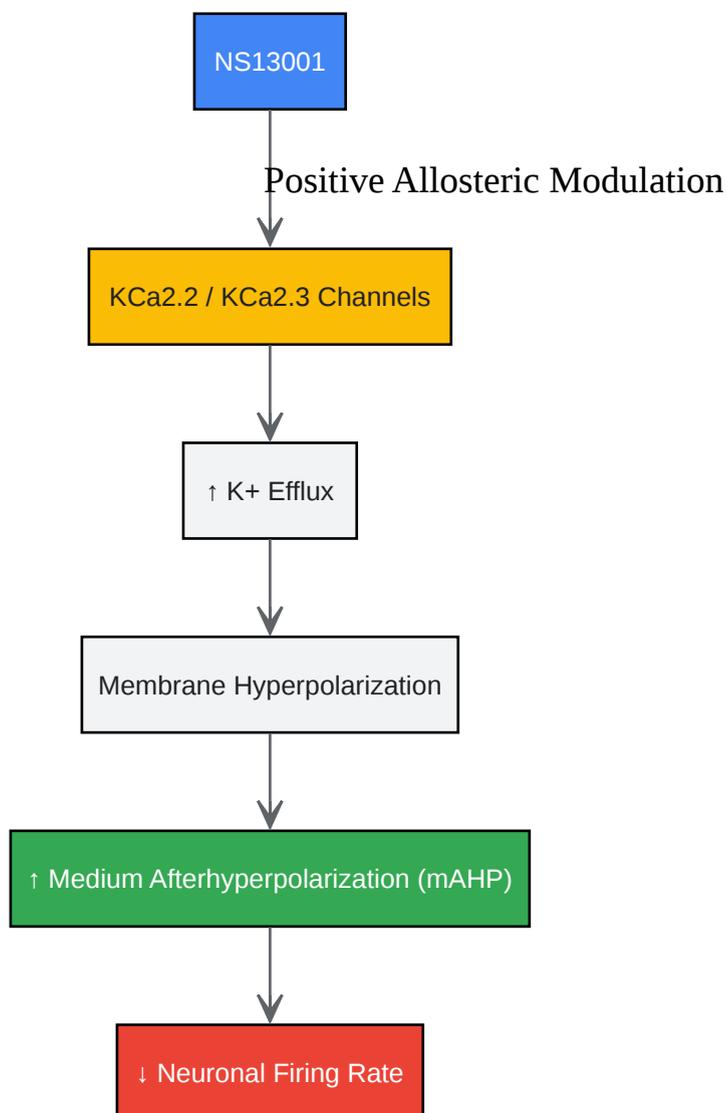
NS13001 acts as a selective positive allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[3][4] It enhances the sensitivity of these channels to intracellular calcium, thereby increasing potassium efflux and causing hyperpolarization of the cell membrane.[5]

Table 2: Pharmacological Activity of **NS13001**

Parameter	Value	Target	Reference
EC50	1.8 μM	KCa2.2 (SK2)	[4]
EC50	0.14 μM	KCa2.3 (SK3)	[4]
Mechanism of Action	Positive Allosteric Modulator	KCa2.2/KCa2.3	[3][4]

Signaling Pathway

The activation of KCa2.2/KCa2.3 channels by **NS13001** has significant downstream effects on neuronal excitability. By increasing potassium conductance, **NS13001** contributes to the medium afterhyperpolarization (mAHP) that follows an action potential. This hyperpolarization reduces the firing frequency of neurons.



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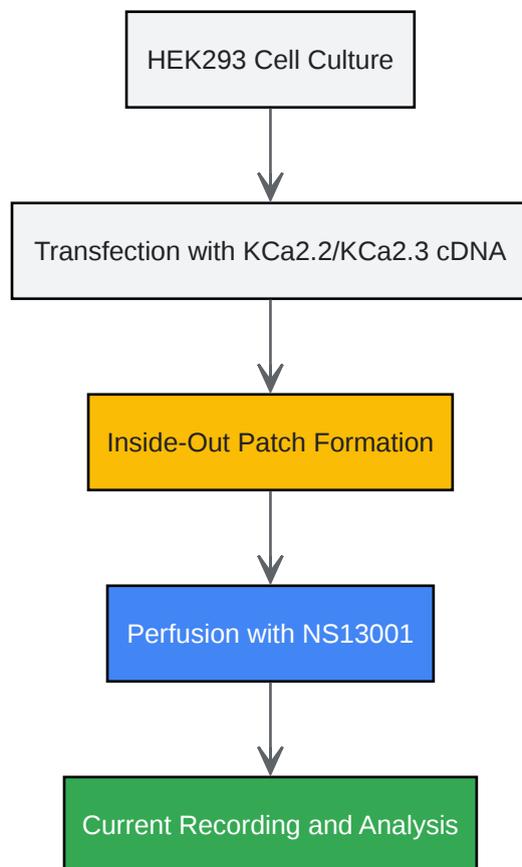
NS13001 signaling pathway.

Experimental Protocols

Inside-Out Patch-Clamp Electrophysiology

This protocol is designed to characterize the effects of **NS13001** on KCa2.2/KCa2.3 channels expressed in a heterologous system, such as HEK293 cells.

Experimental Workflow:



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Inside-out patch-clamp workflow.

Methodology:

- Cell Culture and Transfection:
 - Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

- Transiently transfect the cells with plasmids encoding the desired human KCa2 channel subtype (hKCa2.2 or hKCa2.3) using a suitable transfection reagent (e.g., Lipofectamine).
- Electrophysiological Recording:
 - Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the pipette solution.
 - Pipette (Extracellular) Solution: 140 mM KCl, 2 mM MgCl₂, 2 mM EGTA, 10 mM HEPES, adjusted to pH 7.2 with KOH.
 - Bath (Intracellular) Solution: 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, with the free Ca²⁺ concentration buffered to the desired level (e.g., 1 μM) using appropriate amounts of CaCl₂ and EGTA, adjusted to pH 7.2 with KOH.
 - Establish a gigaohm seal with a transfected cell and excise an inside-out patch.
 - Hold the membrane potential at a constant voltage (e.g., -80 mV).
 - Record baseline channel activity in the presence of the desired intracellular Ca²⁺ concentration.
- Compound Application and Data Analysis:
 - Prepare stock solutions of **NS13001** in DMSO.
 - Dilute the stock solution to the final desired concentrations in the bath solution.
 - Perfuse the inside-out patch with the **NS13001**-containing solution.
 - Record the change in channel current in response to **NS13001**.
 - Analyze the data to determine the EC₅₀ value by fitting the concentration-response curve to the Hill equation.

In Vivo Efficacy in a Mouse Model of Spinocerebellar Ataxia Type 2 (SCA2)

This protocol describes the oral administration of **NS13001** to a transgenic mouse model of SCA2 to assess its therapeutic potential.

Methodology:

- Animal Model:
 - Utilize a transgenic mouse model of Spinocerebellar Ataxia Type 2 (e.g., SCA2-58Q).
- Compound Formulation and Administration:
 - Prepare a suspension of **NS13001** at a concentration of 30 mg/kg in a vehicle consisting of 0.5% hydroxypropyl methylcellulose (HPMC) in a corn flour suspension.
 - Administer the suspension orally to the mice daily.
- Behavioral Testing:
 - Conduct behavioral tests such as the beam walk test and rotarod test to assess motor coordination and balance before and after treatment.
 - Record the number of foot slips on the beam walk and the latency to fall from the accelerating rotarod.
- Data Analysis:
 - Compare the performance of the **NS13001**-treated group to a vehicle-treated control group.
 - Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed improvements in motor function.

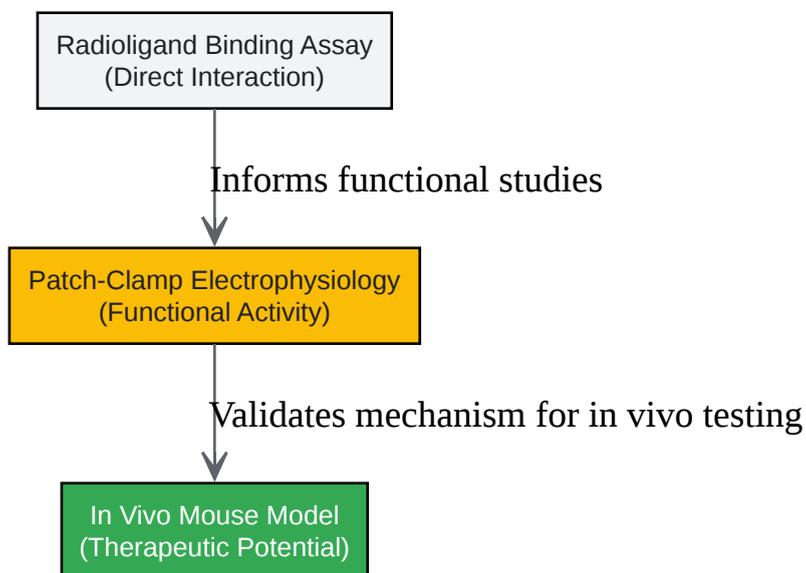
Proposed Radioligand Binding Assay

While a specific radioligand for **NS13001** is not commercially available, a competitive binding assay could be developed to investigate its direct interaction with KCa2.2/KCa2.3 channels. This would likely involve the custom synthesis of a radiolabeled analog of **NS13001** or a known SK channel blocker.

Hypothetical Protocol:

- Membrane Preparation:
 - Prepare cell membranes from HEK293 cells stably expressing either hKCa2.2 or hKCa2.3.
 - Homogenize the cells in a lysis buffer and pellet the membranes by centrifugation.
 - Resuspend the membranes in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Binding Assay:
 - In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-apamin or a custom tritiated **NS13001** analog), and varying concentrations of unlabeled **NS13001**.
 - Incubate the plate to allow binding to reach equilibrium.
 - Separate bound from free radioligand by rapid filtration through a glass fiber filter.
 - Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Data Analysis:
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Determine the concentration of **NS13001** that inhibits 50% of the specific binding of the radioligand (IC₅₀).
 - Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.

Logical Relationship of Experimental Approaches:



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Logical flow of experimental validation.

Conclusion

NS13001 is a valuable research tool for investigating the physiological and pathophysiological roles of KCa2.2 and KCa2.3 channels. Its selectivity and potency make it a promising lead compound for the development of therapeutics for neurological disorders characterized by neuronal hyperexcitability, such as certain types of ataxia. The experimental protocols outlined in this guide provide a framework for further investigation into the properties and potential applications of this selective SK channel modulator.

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